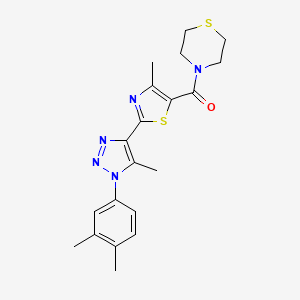
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as CTPI-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating several signaling pathways involved in cell growth, survival, and inflammation. (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activation of certain transcription factors involved in the regulation of cell growth and survival, such as NF-κB and STAT3.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases. Furthermore, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to be relatively easy to synthesize, which makes it a readily available compound for researchers. However, one of the limitations of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. One area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its effects on various signaling pathways involved in cell growth, survival, and inflammation. Furthermore, future research could focus on the development of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide derivatives with improved solubility and bioavailability for use in therapeutic applications. Finally, additional studies could be conducted to evaluate the safety and efficacy of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in animal models and clinical trials.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl cyanoacetate to give the desired product, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-12-3-2-9(7-11(12)18)6-10(8-15)13(19)17-14-16-4-5-21-14/h2-7,18H,1H3,(H,16,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDWKGVGSDF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)


![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)







![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
